

# Spectroscopic Profile of (2-Aminophenyl)methanol: A Technical Overview

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## Compound of Interest

Compound Name: (2-Amino-4-fluorophenyl)methanol

Cat. No.: B175940

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Disclaimer: Publicly accessible, comprehensive experimental spectroscopic data for **(2-Amino-4-fluorophenyl)methanol** is not readily available. This guide presents a detailed spectroscopic analysis of the closely related compound, (2-Aminophenyl)methanol (also known as 2-aminobenzyl alcohol), to serve as a representative technical reference for researchers, scientists, and professionals in drug development. The methodologies and data interpretation principles described herein are directly applicable to the analysis of **(2-Amino-4-fluorophenyl)methanol**.

## Introduction

(2-Aminophenyl)methanol is a valuable bifunctional organic molecule featuring both an amino group and a primary alcohol attached to a benzene ring. This structure makes it a versatile building block in the synthesis of a variety of heterocyclic compounds and pharmaceutical agents. Accurate characterization of this compound is essential for its use in research and development, and this is primarily achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document provides a summary of the key spectroscopic data for (2-aminophenyl)methanol and outlines the standard experimental protocols for their acquisition.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry for (2-aminophenyl)methanol.

**Table 1:  $^1\text{H}$  NMR Spectroscopic Data**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.1-7.3	m	2H	Ar-H
~6.6-6.8	m	2H	Ar-H
~4.6	s	2H	-CH <sub>2</sub> OH
~4.0 (broad)	s	2H	-NH <sub>2</sub>
~2.5 (broad)	s	1H	-OH

Note: Solvent used is typically  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ . Chemical shifts are referenced to tetramethylsilane (TMS). The positions of -NH<sub>2</sub> and -OH protons can be variable and may exchange with deuterium in the presence of  $\text{D}_2\text{O}$ .

**Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data**

Chemical Shift ( $\delta$ ) ppm	Assignment
~145	Ar-C-NH <sub>2</sub>
~128-130	Ar-C
~125	Ar-C-CH <sub>2</sub> OH
~116-118	Ar-C
~64	-CH <sub>2</sub> OH

Note: Solvent used is typically  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ . Chemical shifts are referenced to the solvent peak.

**Table 3: Infrared (IR) Spectroscopy Data**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400-3200	Strong, Broad	O-H and N-H stretching
3050-3000	Medium	Aromatic C-H stretching
2950-2850	Medium	Aliphatic C-H stretching
1620-1580	Medium	N-H bending and Aromatic C=C stretching
1490-1450	Medium	Aromatic C=C stretching
1050-1000	Strong	C-O stretching

Note: Spectrum is typically acquired from a KBr pellet or as a thin film.

#### Table 4: Mass Spectrometry (MS) Data[1][2]

m/z	Relative Intensity (%)	Assignment
123	~80	[M] <sup>+</sup> (Molecular Ion)
106	100	[M-OH] <sup>+</sup>
77	~40	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

Note: Data corresponds to Electron Ionization (EI) Mass Spectrometry.

## Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic analyses cited.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

Sample Preparation:

- Approximately 5-10 mg of the (2-aminophenyl)methanol sample is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in a clean, dry vial.
- A small amount of a reference standard, typically tetramethylsilane (TMS), is added.
- The solution is then transferred to a 5 mm NMR tube.

#### Data Acquisition:

- The NMR tube is placed in the spectrometer's probe.
- The magnetic field is shimmed to achieve homogeneity.
- For  $^1\text{H}$  NMR, a standard pulse sequence is used to acquire the spectrum. Key parameters include the spectral width, acquisition time, and relaxation delay.
- For  $^{13}\text{C}$  NMR, a proton-decoupled pulse sequence is typically used to obtain a spectrum with single lines for each unique carbon atom.
- To confirm the presence of exchangeable protons (-OH, -NH<sub>2</sub>), a  $\text{D}_2\text{O}$  exchange experiment can be performed by adding a drop of deuterium oxide to the NMR tube and re-acquiring the  $^1\text{H}$  NMR spectrum. The signals corresponding to the exchangeable protons will disappear or significantly diminish.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

#### Sample Preparation (KBr Pellet Method):

- A small amount of the solid (2-aminophenyl)methanol sample (1-2 mg) is ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

#### Data Acquisition:

- A background spectrum of the empty sample compartment is recorded.
- The KBr pellet is placed in the sample holder of the FTIR spectrometer.
- The infrared spectrum is recorded, typically in the range of 4000 to 400  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction.

#### Sample Preparation:

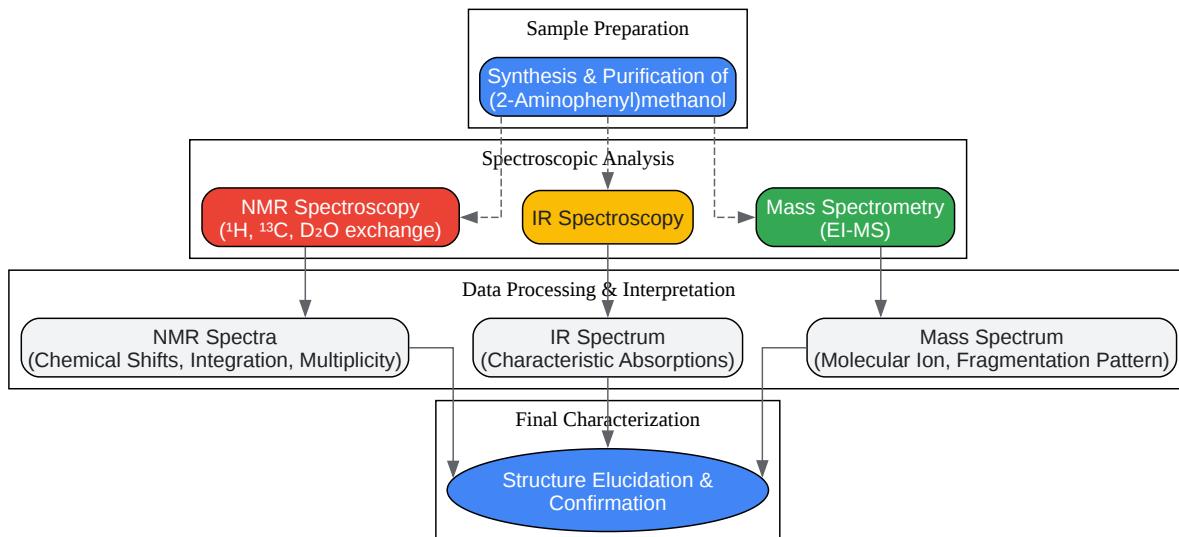
- A dilute solution of the (2-aminophenyl)methanol sample is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

#### Data Acquisition (Electron Ionization - EI):

- The sample is injected into the gas chromatograph, where it is vaporized and separated from the solvent.
- The vaporized sample enters the ion source of the mass spectrometer.
- In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
- The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.
- A detector records the abundance of each ion, generating a mass spectrum.

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like (2-aminophenyl)methanol.



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Caption: General workflow for the spectroscopic characterization of (2-aminophenyl)methanol.

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